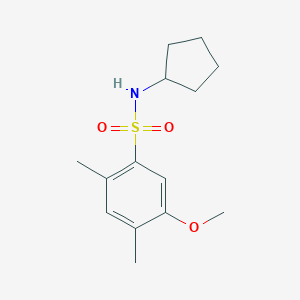

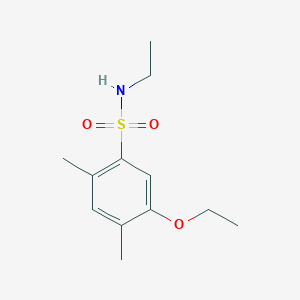

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

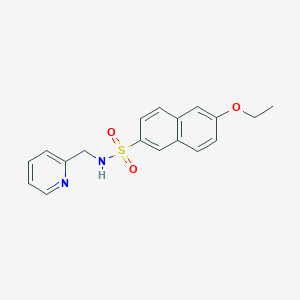

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide, also known as Suvorexant, is a novel hypnotic drug that was approved by the FDA in 2014 for the treatment of insomnia. Suvorexant is a selective antagonist of orexin receptors, which play a crucial role in the regulation of wakefulness and sleep.

Mecanismo De Acción

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide selectively blocks the binding of orexin A and B to their receptors, which are located in the hypothalamus. Orexin neurons are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By inhibiting orexin signaling, N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide promotes sleep onset and maintenance, without affecting the normal sleep architecture.

Biochemical and Physiological Effects

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been shown to modulate various neurotransmitter systems, including GABA, glutamate, dopamine, and serotonin. N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide enhances the inhibitory effects of GABA on the arousal-promoting neurons, while reducing the excitatory effects of glutamate on the sleep-promoting neurons. N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide also affects the release of dopamine and serotonin, which are involved in the regulation of mood, reward, and motivation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, such as its high selectivity, potency, and specificity for orexin receptors. N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide can be used to study the role of orexin signaling in various physiological and pathological conditions, such as sleep disorders, obesity, and addiction. However, N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide also has some limitations, such as its relatively short half-life, which requires frequent dosing, and its potential off-target effects on other receptors.

Direcciones Futuras

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has opened up new avenues for research in the field of sleep and circadian rhythms. Future studies could investigate the long-term effects of N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide on sleep architecture, cognitive function, and quality of life. Moreover, N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide could be tested in combination with other pharmacological or non-pharmacological interventions for insomnia and other sleep-related disorders. Finally, N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide could be explored for its potential therapeutic effects in other neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and bipolar disorder.

Conclusion

In conclusion, N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide is a promising drug for the treatment of insomnia, which acts selectively on orexin receptors. N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied for its efficacy and safety, and has shown potential for the treatment of other neurological and psychiatric disorders. N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has several advantages for lab experiments, but also some limitations. Future research could further elucidate the mechanisms of action and potential therapeutic applications of N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide.

Métodos De Síntesis

The synthesis of N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide involves several steps, including the reaction of 5-chloro-2,4-dimethylbenzenesulfonamide with cyclopentylamine, followed by the addition of methoxyethyl chloride and the removal of the protecting group. The final product is obtained through recrystallization and purification.

Aplicaciones Científicas De Investigación

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been extensively studied for its efficacy and safety in the treatment of insomnia. Clinical trials have demonstrated that N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide improves sleep latency, total sleep time, and sleep quality, without causing significant side effects. Moreover, N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide has been investigated for its potential therapeutic effects in other neurological and psychiatric disorders, such as depression, anxiety, and substance abuse.

Propiedades

Nombre del producto |

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide |

|---|---|

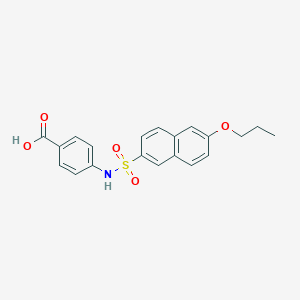

Fórmula molecular |

C14H21NO3S |

Peso molecular |

283.39 g/mol |

Nombre IUPAC |

N-cyclopentyl-5-methoxy-2,4-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C14H21NO3S/c1-10-8-11(2)14(9-13(10)18-3)19(16,17)15-12-6-4-5-7-12/h8-9,12,15H,4-7H2,1-3H3 |

Clave InChI |

XSSATNMJFNJTMU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)C |

SMILES canónico |

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2CCCC2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)